
2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a calcium antagonist.
Medicine: It is investigated for its potential therapeutic effects, particularly as an antidepressant and α2-adrenoreceptor antagonist.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a calcium antagonist, it inhibits calcium ion influx through voltage-gated calcium channels, thereby modulating cellular activities. Additionally, its role as an α2-adrenoreceptor antagonist involves blocking the α2-adrenergic receptors, which can influence neurotransmitter release and vascular tone .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: This compound shares a similar core structure but differs in the substituent groups.
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Another compound with a similar benzodioxane core but different functional groups.
Uniqueness
2-(Dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its dual role as a calcium antagonist and α2-adrenoreceptor antagonist makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
3663-84-1 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-14(2)7-8-16-13(15)12-9-17-10-5-3-4-6-11(10)18-12/h3-6,12H,7-9H2,1-2H3 |
Clave InChI |
DYVXFSGAVWKKLL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1COC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



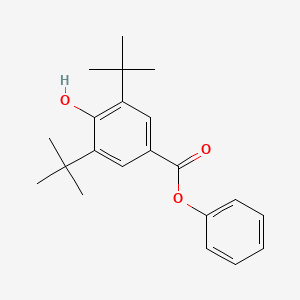
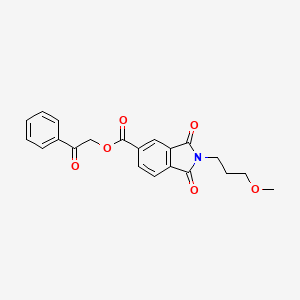
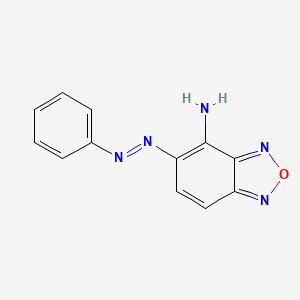
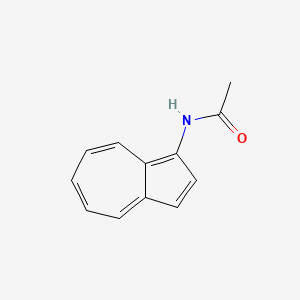

![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
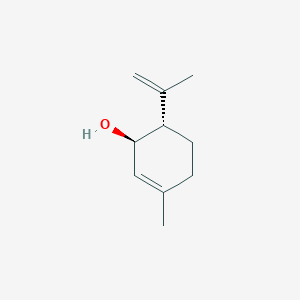
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)


![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
